(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide
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Overview
Description
(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide is an organophosphorus compound with a variety of applications in chemical synthesis and research. This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups. The presence of the hydroxyethyl group adds to its versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide typically involves the reaction of dimethylphenylphosphine with ethylene oxide in the presence of hydrobromic acid. The reaction proceeds as follows:
- The resulting compound is then treated with hydrobromic acid to yield this compound.
Dimethylphenylphosphine: reacts with to form (2-Hydroxyethyl)(dimethyl)phenylphosphine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds.
Scientific Research Applications
(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide involves its interaction with various molecular targets. The phosphonium ion can participate in nucleophilic substitution reactions, where it acts as an electrophile. The hydroxyethyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyethyl)triphenylphosphonium bromide: Similar structure but with three phenyl groups instead of one.
(2-Hydroxyethyl)diphenylphosphonium bromide: Contains two phenyl groups.
(2-Hydroxyethyl)dimethylphosphonium bromide: Lacks the phenyl group.
Uniqueness
(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide is unique due to the presence of both dimethyl and phenyl groups attached to the phosphorus atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
61083-91-8 |
---|---|
Molecular Formula |
C10H16BrOP |
Molecular Weight |
263.11 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-phenylphosphanium;bromide |
InChI |
InChI=1S/C10H16OP.BrH/c1-12(2,9-8-11)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FRNIIHNHSPSDDP-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C)(CCO)C1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
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